BenchChemオンラインストアへようこそ!

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Medicinal Chemistry Enzyme Inhibition Chemical Probe

This compound features an unprecedented substitution pattern: a cyclopropyl group for conformational rigidity, a tertiary alcohol for hydrogen bonding, and a 3-fluoro-4-ethoxy aryl sulfonamide for electronic modulation. No prior biological data exist, making it a clean slate for SAR studies. Use for diversity-oriented synthesis, CNS/enzyme inhibitor screening, and in-silico validation. Avoid generic substitution—minor structural changes drastically alter lipophilicity and target selectivity. Source now for early discovery programs.

Molecular Formula C19H22FNO4S
Molecular Weight 379.45
CAS No. 1421442-93-4
Cat. No. B2596207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide
CAS1421442-93-4
Molecular FormulaC19H22FNO4S
Molecular Weight379.45
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O)F
InChIInChI=1S/C19H22FNO4S/c1-2-25-18-11-10-16(12-17(18)20)26(23,24)21-13-19(22,15-8-9-15)14-6-4-3-5-7-14/h3-7,10-12,15,21-22H,2,8-9,13H2,1H3
InChIKeyWEXYGFUKYGMAHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 10 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide (CAS 1421442-93-4)


N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide (CAS 1421442-93-4) is a synthetic sulfonamide derivative featuring a cyclopropyl-hydroxy-phenylethyl backbone linked to a 4-ethoxy-3-fluorobenzenesulfonamide moiety. While the compound is listed in commercial screening libraries (e.g., Life Chemicals, product code F6200-3767) as a potential scaffold for medicinal chemistry, notably for CNS or enzyme inhibition applications [1], its differentiation from closely related analogs remains largely uncharacterized in the public domain. A comprehensive search of primary research papers, patents, and authoritative databases (including PubChem, ChEMBL, and BindingDB) yielded no peer-reviewed quantitative biological data, target engagement profiles, or in vivo pharmacokinetic parameters for this specific compound. Consequently, any claims of superiority over comparators must be treated as unvalidated class-level inference rather than evidence-based differentiation.

Why N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide Cannot Be Replaced by Generic Analogs


In the absence of compound-specific pharmacological data, the rationale against generic substitution rests on structure-based class-level inference. The unique combination of a cyclopropyl group (conformational rigidity), a tertiary alcohol (hydrogen-bond donor/acceptor), and a 3-fluoro-4-ethoxy aryl sulfonamide (electronic modulation) is not simultaneously present in common sulfonamide analogs. Even minor structural perturbations—such as replacing cyclopropyl with cyclopentyl or altering the substitution pattern on the phenyl ring—can drastically alter lipophilicity, metabolic stability, and off-target binding profiles, as demonstrated for structurally related sulfonamide series [1]. Therefore, assuming functional equivalence without direct comparative data risks misleading structure-activity interpretations and wasted procurement resources.

Quantitative Differentiation Evidence for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide


No Direct Head-to-Head Assay Data Available

Despite exhaustive searching of peer-reviewed literature, patent databases (WIPO, USPTO, EPO), and authoritative chemical biology resources (ChEMBL, BindingDB, PubChem BioAssay), no quantitative biochemical or cellular assay data were identified for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide. Consequently, no direct head-to-head comparison with a named analog can be provided. The compound's differentiation from in-class candidates such as N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide or N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide remains unquantified [1][2].

Medicinal Chemistry Enzyme Inhibition Chemical Probe

Physicochemical Property Inference from Calculated Descriptors

Computationally predicted properties (clogP = 2.73, TPSA = 75.63 Ų, HBD = 2, HBA = 5) position this compound within drug-like chemical space, conforming to Lipinski's Rule of Five [1]. When compared to the baseline 4-ethoxy-3-fluorobenzenesulfonamide core (clogP ~0.8, TPSA ~68 Ų), the addition of the cyclopropyl-hydroxy-phenylethyl tail increases lipophilicity by approximately 1.9 log units and polar surface area by ~7.6 Ų, suggesting potentially enhanced membrane permeability at the cost of slightly increased metabolic liability. However, these differences are purely computational and have not been validated experimentally.

Drug Design ADME Prediction Lead Optimization

Structural Uniqueness vs. Precedented Sulfonamide Scaffolds

A substructure search reveals that the precise combination of a tertiary carbinol cyclopropyl-phenethyl amine with a 3-fluoro-4-ethoxy phenyl sulfonamide is unprecedented in ChEMBL or PubChem compound collections (as of April 2026). Closest analogs, such as N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide, differ in both the fluoro substitution position and the absence of the ethoxy group, while N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide replaces the entire phenylsulfonamide with a heterocyclic sulfonamide [1]. This structural novelty may translate into unique target selectivity, but no experimental binding data exist to confirm this hypothesis.

Chemical Biology Fragment-Based Drug Discovery Scaffold Hopping

Validated Application Scenarios for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide


Exploratory Medicinal Chemistry for Undisclosed CNS or Enzyme Targets

Based on the compound's commercial availability as part of the Life Chemicals screening library, its primary application scenario is as a diversity-oriented synthesis intermediate or screening deck component in early-stage drug discovery programs. The balanced lipophilicity (clogP 2.73) and presence of multiple hydrogen-bonding functionalities make it a plausible candidate for CNS or enzyme inhibition campaigns, as suggested by vendor annotations [1]. However, no validated target engagement data exist; thus, selection should be accompanied by in-house biochemical profiling.

Structure-Activity Relationship (SAR) Exploration for Sulfonamide Library Expansion

The compound's unprecedented substitution pattern offers a novel vector for SAR studies around the 4-ethoxy-3-fluorophenyl sulfonamide pharmacophore. Researchers comparing this compound with the des-ethoxy or des-fluoro analogs can empirically delineate the contribution of each substituent to target binding, metabolic stability, and selectivity. This scenario is supported by class-level precedent: small changes in sulfonamide aryl substitution have been shown to dramatically alter carbonic anhydrase isoform selectivity (e.g., Ki values varying >1000-fold between hCA II and hCA IX for closely related sulfonamides) [1].

Computational Lead Optimization and Feasibility Assessment

The availability of a well-defined SMILES string and predicted physicochemical properties (clogP, TPSA, HBD/HBA counts) enables the compound to be used as a reference for in silico modeling, including docking studies, pharmacophore mapping, and ADMET prediction. Procurement for computational validation can help prioritize synthesis of related analogs before committing to resource-intensive medicinal chemistry campaigns.

Chemical Probe Development for Profiling Novel Biological Targets

If future in-house screening identifies a biological target, the compound's structural uniqueness may qualify it as a starting point for chemical probe development. The absence of prior art reduces the risk of intellectual property conflicts, and the commercial availability of multi-milligram quantities facilitates rapid follow-up studies. This application scenario is contingent upon the generation of primary screening data, as none currently exist in the public domain.

Quote Request

Request a Quote for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.